3,3,4-Trimethylpentanal

Description

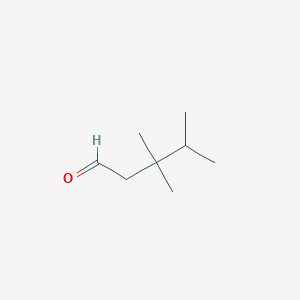

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,3,4-trimethylpentanal |

InChI |

InChI=1S/C8H16O/c1-7(2)8(3,4)5-6-9/h6-7H,5H2,1-4H3 |

InChI Key |

LLEUTPZRRXZQRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CC=O |

Origin of Product |

United States |

Contextualization of 3,3,4 Trimethylpentanal Within the Aldehyde Class

3,3,4-Trimethylpentanal is an aliphatic aldehyde characterized by a high degree of branching near the carbonyl group. Its structure consists of a five-carbon pentanal chain with two methyl groups at the C3 position and one methyl group at the C4 position. nih.gov This arrangement includes a quaternary carbon atom at the C3 position, adjacent to the aldehyde functional group, which contributes to significant steric hindrance around the reactive center.

As a member of the C8H16O family of isomers, this compound is a clear example of a sterically hindered aliphatic aldehyde. nih.gov The presence of bulky alkyl groups in close proximity to the carbonyl group profoundly influences its chemical behavior, often rendering it less reactive in typical aldehyde transformations compared to less substituted analogs. nih.gov Its properties are a direct consequence of its unique molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 65502-59-2 nih.gov |

| Canonical SMILES | CC(C)C(C)(C)CC=O nih.gov |

| Calculated XLogP3 | 2.2 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

This data is computationally generated and sourced from PubChem. nih.gov

Current Gaps and Emerging Research Avenues in Aldehyde Chemistry Pertaining to Steric Hindrance

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is a key site for nucleophilic attack. However, the significant steric hindrance imposed by the adjacent quaternary carbon and the isopropyl group influences the accessibility of this center to nucleophiles.

Hydride Reductions and Alcohol Formation

The reduction of this compound to its corresponding primary alcohol, 3,3,4-trimethylpentan-1-ol, is readily achieved through hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). askfilo.comharvard.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. askfilo.com

The general mechanism involves the attack of the hydride on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent like water or alcohol during workup, yields the final alcohol product. harvard.edu

A study on the hydride reduction of a related α,β-unsaturated aldehyde, (E)-3,4,4-trimethylpent-2-enal, to (S)-3,4,4-trimethylpentanal was achieved with high yield and enantioselectivity using a chiral organic catalyst. google.com While this is a 1,4-reduction to form the saturated aldehyde, it highlights the utility of hydride donors in the synthesis of chiral derivatives. google.com

Table 1: Hydride Reductions of Aldehydes

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | askfilo.com |

| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | harvard.edu |

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to aldehydes to form secondary alcohols. libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction of this compound with these reagents introduces a new carbon-carbon bond.

The mechanism involves the nucleophilic attack of the carbanionic 'R' group from the organometallic reagent on the carbonyl carbon. pressbooks.publibretexts.org This forms a magnesium or lithium alkoxide intermediate, which is then protonated in an acidic workup step to yield the corresponding secondary alcohol. libretexts.orgmasterorganicchemistry.com

Due to the steric hindrance around the carbonyl group of this compound, the choice of the organometallic reagent can be crucial. Highly branched Grignard or organolithium reagents may react sluggishly or prefer side reactions. datapdf.com

Table 2: Addition of Organometallic Reagents to Aldehydes

| Aldehyde | Organometallic Reagent | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| R'CHO | R-MgX (Grignard) | R'RCH-OMgX | R'RCH-OH (Secondary Alcohol) | libretexts.orgmnstate.edu |

Cyanohydrin Formation and Subsequent Transformations

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-4,4,5-trimethylhexanenitrile. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. orgoreview.comlibretexts.orgpressbooks.pub

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated by a molecule of HCN or a weak acid in the reaction mixture to yield the cyanohydrin product. libretexts.orglibretexts.org The steric hindrance in this compound may slow down the reaction rate compared to less hindered aldehydes. orgoreview.com

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a variety of functionalized molecules. pressbooks.pubyoutube.com

Reactions Involving Alpha-Protons and Enolate Chemistry

This compound possesses a single, sterically hindered alpha-proton on the carbon adjacent to the carbonyl group. Deprotonation of this alpha-proton by a suitable base generates an enolate ion, which is a key intermediate in several carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Aldol (B89426) Condensations and Cross-Aldol Reactions with Other Carbonyl Compounds

Due to the presence of an alpha-proton, this compound can undergo a self-aldol condensation, although the steric hindrance may disfavor this reaction. sigmaaldrich.com More synthetically useful are cross-aldol reactions with other carbonyl compounds that lack alpha-protons, which can minimize self-condensation products.

In a cross-aldol reaction, a base abstracts the alpha-proton from this compound to form the corresponding enolate. gauthmath.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone. The resulting β-hydroxy aldehyde can sometimes undergo dehydration to form an α,β-unsaturated aldehyde. sigmaaldrich.com

Claisen-Schmidt Condensations and Derivative Formations

The Claisen-Schmidt condensation is a specific type of cross-aldol reaction between an aldehyde or ketone with an alpha-hydrogen and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.orgfiveable.me this compound can participate as the enolizable component in such reactions.

The reaction is typically carried out under basic conditions. gordon.edu The enolate of this compound attacks the aromatic aldehyde, leading to a β-hydroxy aldehyde intermediate which often dehydrates readily to yield an α,β-unsaturated aldehyde. gordon.edu The steric bulk of this compound would likely influence the stereochemical outcome of the product.

α-Halogenation and Subsequent Elimination Reactions

The α-halogenation of aldehydes like this compound typically proceeds under acidic or basic conditions. In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent tautomerization leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂, I₂) to yield an α-halo aldehyde. The reaction rate is often dependent on the concentration of the ketone and the acid, but not the halogen, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org

Under basic conditions, the reaction proceeds via an enolate intermediate. A base abstracts an α-proton to form the enolate, which then attacks the halogen. This process can be challenging to control for mono-halogenation, as the resulting α-halo aldehyde is often more reactive towards further halogenation.

Following α-halogenation, elimination reactions can be induced to form α,β-unsaturated aldehydes. This is typically achieved by treating the α-halo aldehyde with a non-nucleophilic base. The base abstracts the remaining α-proton, leading to the elimination of the halogen and the formation of a carbon-carbon double bond conjugated with the aldehyde group. This dehydrohalogenation is a common method for synthesizing α,β-unsaturated carbonyl compounds. libretexts.orgpressbooks.pub For instance, an α-bromo ketone can be dehydrobrominated by treatment with a base to yield an α,β-unsaturated ketone. libretexts.org The elimination generally follows an E2 mechanism. pressbooks.pub

| Reaction Stage | Reagents and Conditions | Intermediate | Product |

| α-Halogenation (Acid-catalyzed) | Br₂ or Cl₂ in acetic acid | Enol | α-Halo-3,3,4-trimethylpentanal |

| α-Halogenation (Base-catalyzed) | Halogen in the presence of a base | Enolate | α-Halo-3,3,4-trimethylpentanal |

| Elimination | Non-nucleophilic base (e.g., pyridine) | - | 3,3,4-Trimethyl-2-pentenal |

Oxidation and Reduction Chemistry

Selective Oxidation to 3,3,4-Trimethylpentanoic Acid

The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid, yielding 3,3,4-trimethylpentanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com For example, the oxidation of the related compound 4-methoxy-2,2,4-trimethylpentanal (B13337755) can yield 4-methoxy-2,2,4-trimethylpentanoic acid. smolecule.com Similarly, industrial synthesis of 2,2,4-trimethylpentanoic acid involves the catalytic oxidation of 2,2,4-trimethylpentane (B7799088) using cobalt or manganese catalysts at high temperatures and pressures. While direct oxidation data for this compound is not abundant, the general principles of aldehyde oxidation are well-established.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic medium | 3,3,4-Trimethylpentanoic Acid |

| Chromium Trioxide (CrO₃) | Acidic medium (e.g., Jones reagent) | 3,3,4-Trimethylpentanoic Acid |

| Cobalt/Manganese Catalysts | High temperature and pressure | 3,3,4-Trimethylpentanoic Acid |

Catalytic Hydrogenation of the Aldehyde Moiety

The aldehyde group of this compound can be reduced to a primary alcohol, 3,3,4-trimethylpentanol, through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgevitachem.com The reaction is typically carried out under pressure to facilitate the dissolution of hydrogen gas. The process involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. libretexts.org This method is highly efficient for converting aldehydes to their corresponding alcohols. For instance, catalytic hydrogenation is used to convert unsaturated compounds into saturated ones, such as the hydrogenation of an alkene to an alkane. brainly.comyoutube.com

| Catalyst | Typical Conditions | Product |

| Platinum (Pt) | H₂ gas, pressure | 3,3,4-Trimethylpentanol |

| Palladium (Pd) | H₂ gas, pressure | 3,3,4-Trimethylpentanol |

| Nickel (Ni) | H₂ gas, high pressure and temperature | 3,3,4-Trimethylpentanol |

Radical-Mediated Transformations and Atmospheric Reactivity

Reactions with Hydroxyl Radicals and Atmospheric Oxidation Pathways

In the troposphere, volatile organic compounds (VOCs) like this compound are primarily removed through reactions with hydroxyl radicals (•OH). acs.orgacs.orgresearchgate.net The reaction of alkanes with •OH radicals initiates a cascade of reactions that can lead to the formation of various oxidation products, including carbonyls and nitrates, especially in the presence of nitrogen oxides (NOx). acs.orgacs.orgnih.gov

Studies on the related compound, 2,3,4-trimethylpentane, show that the reaction with •OH radicals proceeds with a rate constant of (6.84 ± 0.12) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgacs.org The reaction leads to the formation of products such as acetaldehyde, acetone, and 3-methyl-2-butanone. acs.orgacs.orgnih.gov For 2,2,4-trimethylpentane, the reaction with •OH radicals yields acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone as major products. nih.gov It is expected that the atmospheric oxidation of this compound would also proceed via hydrogen abstraction by the •OH radical, primarily from the tertiary C-H bond at the 4-position, due to its lower bond dissociation energy. The resulting alkyl radical would then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), the peroxy radical can be converted to an alkoxy radical (RO•), which can then undergo further reactions like decomposition or isomerization.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Products |

| 2,3,4-Trimethylpentane + •OH | (6.84 ± 0.12) × 10⁻¹² at 298 K acs.orgacs.org | Acetaldehyde, Acetone, 3-Methyl-2-butanone acs.orgacs.orgnih.gov |

| 2,2,4-Trimethylpentane + •OH | - | Acetone, 2-Methylpropanal, 4-Hydroxy-4-methyl-2-pentanone nih.gov |

Photochemical Initiated Radical Processes

The aldehyde group in this compound can undergo photochemical reactions. Upon absorption of ultraviolet (UV) radiation, the aldehyde can be excited to a higher energy state. This can lead to the homolytic cleavage of the C-CHO bond, generating a formyl radical (•CHO) and a 3,3,4-trimethylpentyl radical. Alternatively, the excited aldehyde can abstract a hydrogen atom from another molecule, initiating a radical chain reaction.

Radical chain reactions generally proceed through three stages: initiation, propagation, and termination. libretexts.org Initiation can be triggered by light or heat. libretexts.org In the context of atmospheric chemistry, the photolysis of aldehydes can be a source of radicals. For example, the photolysis of formaldehyde (B43269) is a primary source of •OH radicals in the atmosphere. d-nb.info While specific photochemical data for this compound is limited, the principles of aldehyde photochemistry suggest it would be susceptible to such radical-initiated processes, contributing to the complex chemistry of the atmosphere.

Rearrangement Reactions Involving the Branched Carbon Skeleton

The unique structure of this compound, characterized by a quaternary carbon atom at the C3 position and a tertiary center at C4, provides a rich substrate for studying skeletal rearrangements. These reactions, often classified as Wagner-Meerwein or Pinacol-type rearrangements, are driven by the formation of more stable carbocation intermediates. sioc-journal.cnwikipedia.org The steric strain inherent in such a congested structure can also contribute to the thermodynamic driving force for these molecular reorganizations. egyankosh.ac.in

Carbocation Rearrangements in Acid-Catalyzed Reactions

In the presence of a strong acid, the carbonyl oxygen of this compound is protonated, enhancing the electrophilicity of the carbonyl carbon. While this protonation is a key first step, a full skeletal rearrangement typically proceeds through a carbocation intermediate. Such intermediates are readily formed from related alcohol derivatives under acidic conditions via dehydration. For the 3,3,4-trimethylpentyl skeleton, the formation of a carbocation at various positions initiates a cascade of shifts to achieve greater stability. libretexts.org

The core principle governing these shifts is the drive to convert a less stable carbocation (e.g., secondary) into a more stable one (tertiary). egyankosh.ac.innumberanalytics.com This is achieved through the migration of an adjacent hydrogen (hydride shift) or an alkyl group (alkyl shift) to the positively charged carbon. masterorganicchemistry.com

Consider a hypothetical scenario where an alcohol precursor, 3,3,4-trimethylpentan-2-ol, is treated with acid. The protonation of the hydroxyl group and subsequent loss of water generates a secondary carbocation at the C2 position. This intermediate has two primary pathways for rearrangement:

1,2-Hydride Shift: Migration of the hydrogen atom from the adjacent C4 carbon to the C2 carbon. This transforms the initial secondary carbocation into a more stable tertiary carbocation at C4.

1,2-Methyl Shift: Migration of a methyl group from the adjacent quaternary C3 carbon to the C2 carbon. This process also results in the formation of a more stable tertiary carbocation, now located at the C3 position.

The propensity for these shifts is dictated by the relative stability of the resulting carbocations.

Table 1: Comparison of Potential Carbocation Intermediates in the 3,3,4-Trimethylpentyl System

| Carbocation Type | Position | Relative Stability | Potential Rearrangement Product (after trapping) |

|---|---|---|---|

| Secondary | C2 | Least Stable | Precursor to rearrangement |

| Tertiary | C4 | More Stable | e.g., 2-chloro-2,4-dimethylhexane |

This type of rearrangement, known as the Wagner-Meerwein rearrangement, is fundamental in organic synthesis for controllably altering carbon skeletons to build complex molecular architectures. sioc-journal.cnwikipedia.org

Pinacol Rearrangements and Related Processes of Diol Derivatives

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a dehydration and skeletal rearrangement process. wikipedia.orgmasterorganicchemistry.com For this compound, the relevant precursor for this reaction would be 3,3,4-trimethylpentane-1,2-diol .

The mechanism of the Pinacol rearrangement for this specific diol proceeds through several key steps:

Protonation of a Hydroxyl Group: In an acidic medium, one of the two hydroxyl groups is protonated. The hydroxyl group on the secondary carbon (C2) is more likely to be protonated and depart, as this leads to the formation of a more stable secondary carbocation, compared to the highly unstable primary carbocation that would result from the departure of the C1 hydroxyl group. wikipedia.org

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation at the C2 position.

1,2-Migratory Shift: This is the crucial rearrangement step. The carbocation at C2 can be stabilized by the migration of a group from an adjacent carbon (either C1 or C3).

Path A (Hydride Shift): A hydrogen atom from C1 can migrate to C2. This would form a new carbocation at C1, which is immediately stabilized by resonance from the lone pair of the attached oxygen atom, forming a protonated aldehyde. Deprotonation would regenerate the aldehyde functional group, in this case leading back to this compound.

Path B (Methyl Shift): A methyl group from C3 can migrate to C2. This creates a tertiary carbocation at C3. The driving force for the reaction is the subsequent formation of a highly stable, resonance-delocalized oxonium ion formed by the C2 hydroxyl group. masterorganicchemistry.comuomustansiriyah.edu.iq

Deprotonation: The oxonium ion formed after the methyl shift is deprotonated to yield the final, stable ketone product.

Table 2: Pinacol Rearrangement of 3,3,4-trimethylpentane-1,2-diol

| Starting Material | Key Intermediate | Migrating Group | Rearranged Product |

|---|

This rearrangement provides a powerful synthetic route to complex ketones that might be otherwise difficult to access. acs.orglibretexts.org

Advanced Spectroscopic Methodologies for Structural Elucidation of 3,3,4 Trimethylpentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3,3,4-Trimethylpentanal, various NMR methods can be employed to map out its complete structure.

Applications of Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. mestrelab.com Unlike many other analytical techniques, the area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for accurate quantification without the need for identical reference standards. emerypharma.com

For this compound, qNMR can be employed to:

Determine Purity: By integrating the area of a well-resolved signal from the analyte and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of a sample can be calculated with high precision. resolvemass.caox.ac.uk This is valuable in quality control for chemical manufacturing.

Monitor Reactions: The progress of a chemical reaction, such as the synthesis of this compound, can be monitored in real-time or by analyzing aliquots. By observing the decrease in reactant signals and the corresponding increase in product signals, reaction kinetics and yield can be determined directly in the reaction mixture.

Solid-State NMR for Conformational Analysis in Different Phases

While most NMR is performed on samples in solution, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. rsc.org In solution, molecules tumble rapidly, averaging out anisotropic interactions. In the solid state, these interactions are retained, offering insights into the molecule's fixed conformation and its packing within the crystal lattice. rsc.orgnih.gov

For a flexible molecule like this compound, different conformations may be present in the solid state compared to the solution phase. ssNMR techniques can be used to study these conformational differences. mpg.de By analyzing parameters like chemical shift anisotropy and dipolar couplings, which are averaged out in solution, it is possible to determine bond angles and distances in the solid form, providing a detailed picture of its three-dimensional structure in the crystalline or amorphous solid state. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy, typically to four or five decimal places. researchgate.netlongdom.org This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₈H₁₆O. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element.

Interactive Table: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem nih.gov |

| Molecular Weight (average) | 128.21 g/mol | PubChem nih.gov |

| Theoretical Exact Mass | 128.120115 Da | PubChem nih.gov |

An experimental HRMS measurement yielding a mass very close to 128.1201 would confirm the elemental composition C₈H₁₆O, distinguishing it from other isomers or compounds with the same nominal mass but different elemental formulas. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Characterization

In a mass spectrometer, the molecular ion (M⁺) is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For aldehydes, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present. libretexts.org

The predicted fragmentation pattern for this compound would include key fragments resulting from the cleavage of the branched alkyl chain.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Loss from Molecular Ion (M=128) |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of CH₃ (M-15) |

| 99 | [C₆H₁₁O]⁺ | Loss of C₂H₅ (M-29) |

| 85 | [C₅H₉O]⁺ | Loss of C₃H₇ (M-43) |

| 71 | [C₄H₇O]⁺ | Loss of C₄H₉ (M-57) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (base peak) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Formyl cation or Ethyl cation |

The most stable carbocation, and therefore often the most abundant fragment (the base peak), would likely be the tert-butyl cation at m/z 57, resulting from cleavage at the C3-C4 bond. Analysis of these characteristic fragments allows for the reconstruction of the molecule's structure. whitman.edudocbrown.info

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Analysis in Complex Mixtures

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the identification and quantification of specific compounds within intricate mixtures. consci.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are premier examples of such powerful combinations, each offering distinct advantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the complex mixture is first vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound, electron ionization (EI) would likely produce a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 128 might be observed, though it could be weak due to the branched structure. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. Expected significant fragments could include:

Loss of the formyl radical (-CHO) leading to a peak at m/z 99.

Cleavage adjacent to the quaternary carbon.

A prominent peak corresponding to the stable tert-butyl cation at m/z 57.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for confident identification of this compound even in complex environmental or industrial samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is well-suited for this compound, LC-MS provides a complementary approach, particularly if the compound is present in a mixture with non-volatile components or requires analysis without derivatization. sciex.comsemanticscholar.org In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18) where separation is based on hydrophobicity.

For an aldehyde of this structure, a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. amazonaws.com Since this compound lacks easily ionizable functional groups, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more effective ionization sources than electrospray ionization (ESI). waters.com These "softer" ionization techniques often yield a prominent protonated molecule [M+H]+ at m/z 129, providing molecular weight information with minimal fragmentation. Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the parent ion, generating product ions that confirm the structure. sciex.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Sample Volatility | Required | Not required |

| Typical Ionization | Electron Ionization (EI) | APCI, APPI, ESI |

| Expected Parent Ion | M+• at m/z 128 (may be weak) | [M+H]+ at m/z 129 |

| Fragmentation | Extensive, provides structural fingerprint. | Controlled via tandem MS (MS/MS). |

| Application | Ideal for volatile mixtures (e.g., essential oils, air samples). | Useful for complex matrices with non-volatile components. semanticscholar.org |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and investigating conformational isomers. wiley.com

The infrared spectrum of a molecule is unique and serves as a fingerprint for its identification. wiley.com Specific structural features and functional groups within a molecule produce characteristic absorption bands at reproducible frequencies. wiley.com For this compound, the key functional groups are the aldehyde and the saturated alkyl framework.

The most prominent features in the IR spectrum arise from the aldehyde group:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ due to the stretching vibration of the carbonyl double bond. ucalgary.ca

Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H bond of the aldehyde group, typically appearing around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The presence of both bands is a strong indicator of an aldehyde.

The alkyl portion of the molecule also gives rise to distinct absorptions:

sp³ C-H Stretch: Strong absorption bands will be present just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and methylene (B1212753) C-H bonds. docbrown.infovscht.cz

C-H Bending: Bending (deformation) vibrations for the CH₃ and CH₂ groups will appear in the 1470-1365 cm⁻¹ region. docbrown.info The presence of a gem-dimethyl group (on C3) and an isopropyl group (represented by the C4-methyls) may lead to characteristic splitting or distinct bands in this region.

Raman spectroscopy is a complementary technique where scattering of light is observed. libretexts.org While the polar C=O bond gives a strong IR signal, the C-C single bonds of the molecular backbone, which are more polarizable, are expected to produce more intense signals in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique (Expected Intensity) | Assignment |

|---|---|---|---|

| C-H Stretch (sp3) | 2960 - 2850 | IR (Strong), Raman (Strong) | Methyl and Methylene groups |

| C-H Stretch (Aldehyde) | 2850 - 2820, 2750 - 2720 | IR (Weak-Medium) | -CHO group |

| C=O Stretch (Aldehyde) | 1740 - 1720 | IR (Strong) | Carbonyl group |

| C-H Bend | 1470 - 1365 | IR (Medium) | Methyl and Methylene groups |

Molecules with single bonds, such as this compound, can exist as a mixture of different rotational isomers, or conformers, at room temperature. These conformers are in rapid equilibrium, and each has a unique set of vibrational frequencies. While the differences may be subtle, they can often be detected by high-resolution vibrational spectroscopy. koreascience.kr

Temperature-dependent vibrational spectroscopy is a powerful tool for studying this conformational isomerism. nih.gov By lowering the temperature of the sample, the equilibrium can be shifted to favor the more stable, lower-energy conformer(s). This change in the population distribution of conformers leads to a corresponding change in the relative intensities of their associated absorption bands in the IR or Raman spectrum. arxiv.orgmdpi.com

For this compound, rotation around the C3-C4 and C4-C(H) bonds would lead to different conformers. By tracking the intensity changes of specific bands as a function of temperature, one can perform a van't Hoff analysis to determine the enthalpy difference (ΔH°) between the conformers. This provides valuable thermodynamic data about the relative stability of the different spatial arrangements of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum.

The carbonyl group (C=O) in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV light. The UV-Vis spectrum of a simple, saturated aldehyde is characterized by two main electronic transitions:

n → π Transition:* This is a lower-energy, and therefore longer-wavelength, transition. It involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the oxygen atom, to the antibonding π* orbital of the carbonyl double bond. For aldehydes and ketones, this transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε). It typically appears in the 270-300 nm region. masterorganicchemistry.com

π → π Transition:* This is a higher-energy transition involving the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is symmetry-allowed, leading to a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, usually below 200 nm for unconjugated carbonyls.

| Transition | Orbital Change | Expected λmax (nm) | Intensity (ε) | Characteristics |

|---|---|---|---|---|

| n → π | Non-bonding → π Antibonding | ~270 - 300 | Weak (10-100 L·mol-1·cm-1) | Symmetry-forbidden, sensitive to solvent polarity. masterorganicchemistry.com |

| π → π | π Bonding → π Antibonding | < 200 | Strong (1000-10,000 L·mol-1·cm-1) | Symmetry-allowed. |

The polarity of the solvent can significantly influence the energy of the electronic transitions, leading to shifts in the absorption maximum (λ_max). This phenomenon is known as solvatochromism. ijcce.ac.irwebsite-files.com

n → π Transition (Blue Shift):* For the n → π* transition of the carbonyl group, increasing the polarity of the solvent typically causes a hypsochromic shift, or "blue shift" (shift to a shorter wavelength). This is because polar, protic solvents (like water or ethanol) can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen. This stabilizes the non-bonding ground state, increasing the energy gap between the n and π* orbitals and thus requiring higher-energy light for the transition. ijiset.com

π → π Transition (Red Shift):* In contrast, the π → π* transition often undergoes a bathochromic shift, or "red shift" (shift to a longer wavelength) in polar solvents. This occurs because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. researchgate.net

Therefore, by recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol), one can observe these characteristic shifts and gain further confirmation of the nature of the electronic transitions.

Computational and Theoretical Investigations of 3,3,4 Trimethylpentanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of molecules. However, no specific studies applying these methods to 3,3,4-trimethylpentanal have been found in the reviewed literature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. The electrostatic potential map, which illustrates the charge distribution within a molecule, is another key property that can be determined using DFT. For this compound, such studies would be invaluable for understanding its reactivity, particularly the susceptibility of the carbonyl group to nucleophilic attack and the influence of the bulky alkyl groups on its electronic environment. At present, no published data from DFT calculations on this compound are available.

Ab Initio Methods for High-Level Energy Calculations and Reaction Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of calculating molecular energies and the energetics of chemical reactions. These methods would be instrumental in determining the thermodynamic stability of this compound and the activation barriers for its various potential reactions. Such high-level calculations are computationally intensive but offer a deep understanding of reaction mechanisms. The scientific literature, however, does not currently contain reports of ab initio studies on the reaction energetics of this compound.

Basis Set and Functional Selection for Optimized Computational Accuracy

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. The selection of an appropriate combination of basis set and functional is crucial for obtaining reliable and predictive computational results. For a molecule like this compound, with its combination of a polar carbonyl group and nonpolar alkyl chains, careful validation of computational parameters would be a necessary first step in any theoretical investigation. There is currently no literature available that discusses the optimization of these parameters for this specific molecule.

Conformational Analysis and Potential Energy Surfaces

Identification of Stable Conformers and Interconversion Barriers

A comprehensive conformational analysis would involve systematically exploring the potential energy surface of this compound to identify all stable low-energy conformers. The geometric parameters of these conformers and the transition states connecting them would provide a detailed picture of the molecule's flexibility. The energy differences between conformers and the heights of the interconversion barriers would determine the conformational populations at different temperatures. Regrettably, no such conformational analysis for this compound has been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in different environments. For this compound, MD simulations could reveal how the molecule behaves in the gas phase or in various solvents, and how its shape fluctuates under different conditions. This information is crucial for understanding its macroscopic properties. As with other computational aspects, there is a lack of published MD simulation studies specifically targeting this compound.

Reaction Kinetics and Mechanism Modeling

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound. Through the modeling of reaction kinetics and mechanisms, researchers can predict how a compound will behave under various conditions, offering insights that are complementary to experimental studies.

Transition State Theory (TST) Calculations for Reaction Rate Prediction

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org The theory is based on the idea that for a reaction to occur, reactants must pass through a high-energy intermediate state, known as the activated complex or transition state, which is in a quasi-equilibrium with the reactants. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which this activated complex proceeds to form products. scribd.com

Using computational methods, the geometries and energies of both the reactants and the transition state on a potential energy surface can be calculated. From these calculations, key thermodynamic parameters such as the standard Gibbs energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. wikipedia.org These parameters are then used in the Eyring equation, a central formula in TST, to predict the reaction rate constant (k). wikipedia.orguleth.ca While precise calculation of absolute reaction rates is challenging as it requires highly accurate potential energy surfaces, TST is highly successful for calculating these activation parameters. wikipedia.org

For a molecule such as this compound, TST could be applied to predict the rates of various reactions, including hydrogen abstraction or oxidation. However, a review of available scientific literature does not yield specific studies that have published TST calculations for the reaction rates of this compound.

| Reaction Type | Reactant | Temperature (K) | Calculated Rate Constant, k (cm³ molecule⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ/mol) |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available in searched literature | Data not available in searched literature |

Computational Modeling of Atmospheric Degradation Pathways

The atmospheric fate of volatile organic compounds (VOCs) like this compound is of significant environmental interest. Computational modeling is a key tool for predicting the degradation pathways of these compounds in the troposphere. The primary daytime oxidant in the atmosphere is the hydroxyl (OH) radical. copernicus.orgcopernicus.org

| Reaction Pathway | Primary Intermediate | Major Secondary Products | Predicted Atmospheric Lifetime |

|---|---|---|---|

| Data not available | Data not available | Data not available in searched literature | Data not available in searched literature |

Solvent Effects on Reaction Mechanisms Using Implicit and Explicit Solvation Models

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. arxiv.orgresearchgate.net Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as implicit or explicit. nih.gov

Implicit Solvation Models , also known as continuum models (e.g., PCM, COSMO), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and is often used to obtain a first approximation of solvent effects on reaction energetics. comporgchem.com

Explicit Solvation Models provide a more detailed, atomistic picture by including individual solvent molecules in the simulation. nih.gov Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the reacting solute with a high level of quantum theory while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics force fields. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for stabilizing reactants, products, or transition states. nih.gov

These models could be used to understand how the reaction mechanisms of this compound are affected by different solvent environments, but specific studies applying these methods to this compound have not been identified in the scientific literature. researchgate.netarxiv.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry is widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. By simulating spectra for a proposed structure, a direct comparison can be made with experimental data to confirm its identity.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR parameters like chemical shifts (δ) and spin-spin coupling constants (J). comporgchem.combris.ac.uk

The process typically involves optimizing the molecule's geometry and then performing a specialized NMR calculation using a suitable functional and basis set. github.io For flexible molecules like this compound, it is often necessary to perform a conformational search to identify all low-energy conformers. The NMR parameters are then calculated for each conformer and a Boltzmann-weighted average is computed to yield a final predicted spectrum that accounts for the conformational flexibility at a given temperature. comporgchem.com These predicted values can then be compared with experimental spectra to aid in signal assignment and structure verification. mdpi.comnih.gov No published computational studies detailing the predicted NMR parameters for this compound are currently available.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Data not available | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

Theoretical Vibrational and Electronic Spectra Generation

Theoretical calculations can also generate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra: After a ground-state geometry optimization, a frequency calculation is performed. This calculation yields the normal modes of vibration and their corresponding frequencies and intensities. mdpi.com The resulting data can be plotted to produce a theoretical IR or Raman spectrum. These spectra are highly useful for identifying the presence of specific functional groups (e.g., the C=O stretch of the aldehyde group in this compound) and for comparing the "fingerprint" region with experimental data to confirm a molecule's identity. nih.gov

Electronic Spectra: Electronic spectra, which correspond to transitions between electronic energy levels, are typically simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). mdpi.com For an aldehyde like this compound, this could predict the wavelength of the n→π* transition associated with the carbonyl group. rrjournals.com A search of the scientific literature did not yield specific publications on the theoretical generation of vibrational or electronic spectra for this compound. rsc.org

| Spectral Type | Key Transition/Vibration | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Predicted Intensity |

|---|---|---|---|

| Vibrational (IR) | C=O Stretch | Data not available in searched literature | Data not available in searched literature |

| Electronic (UV-Vis) | n→π* | Data not available in searched literature | Data not available in searched literature |

Role of 3,3,4 Trimethylpentanal As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Agro-chemicals

There is currently no publicly available scientific literature or patent data that describes the use of 3,3,4-trimethylpentanal as a precursor in the synthesis of pharmaceutical intermediates or agrochemicals. Its potential role in the development of new active ingredients for these sectors remains theoretical due to the lack of empirical evidence.

Applications in Fine Chemical Synthesis and Specialty Chemicals

No specific applications of this compound in the synthesis of fine or specialty chemicals are documented in available chemical literature. Its potential contributions to the flavor and fragrance industry, or as a component in the synthesis of other high-value chemical products, have not been explored in published research.

Derivatization for Material Science Applications (e.g., Polymer Precursors)

There is no information available regarding the derivatization of this compound for use in material science. Its potential as a monomer precursor for the synthesis of novel polymers with specific properties has not been investigated in any published reports.

Environmental and Atmospheric Chemical Transformations of Branched Aldehydes

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH, O₃, NO₃ Radicals)

The primary removal process for aldehydes in the troposphere is through gas-phase reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The rates of these reactions determine the atmospheric lifetime of the aldehyde and initiate a cascade of chemical transformations that can lead to the formation of secondary pollutants.

The reaction with the OH radical is typically the dominant daytime loss process for aldehydes. For branched aldehydes, the rate of this reaction is influenced by the structure of the molecule. A recent study on 3,3-dimethylbutanal, a structural analog of 3,3,4-trimethylpentanal, reported a rate coefficient for its reaction with OH radicals. copernicus.org Due to the lack of direct experimental data for this compound, the rate constants for its reactions with atmospheric oxidants are estimated based on values for structurally similar compounds.

| Oxidant | Analogous Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| OH | 3,3-dimethylbutanal | 1.26 x 10⁻¹² (for 3,3-dimethylbutanone) | ~ days |

| O₃ | General Alkanes | Very slow | > months |

| NO₃ | Branched Alkenes | Variable, can be significant at night | hours to days (nighttime) |

Note: The rate constant for OH is for 3,3-dimethylbutanone as a proxy. The lifetime is an estimate based on typical atmospheric concentrations of the oxidant. Data for O₃ and NO₃ reactions with saturated branched aldehydes are limited; values are general estimates.

Formation of Secondary Organic Aerosols (SOAs) from Aldehyde Oxidation

The oxidation of aldehydes in the atmosphere can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation and growth of secondary organic aerosols (SOAs). acs.org SOAs have significant impacts on climate, visibility, and human health.

The efficiency of an organic compound to form SOA is expressed as its SOA yield, which is the mass of aerosol formed per mass of the precursor VOC reacted. The molecular structure of the aldehyde plays a crucial role in determining its SOA yield. Studies have shown that for a given carbon number, the SOA yield for alkanes follows the order: cyclic > linear > branched. acs.org The branching in the carbon chain can lead to fragmentation upon oxidation, producing smaller, more volatile products that are less likely to form aerosols. acs.org Consequently, it is expected that this compound, being a highly branched C8 aldehyde, would have a relatively low SOA yield compared to its linear isomer, octanal. Research on aliphatic carbonyls has indicated that SOA yields for C8-C10 carbonyls are generally low, often less than 4%. acs.org

| Compound Type | General Observation on SOA Yield |

| Linear Aldehydes | Higher SOA yields compared to branched counterparts. |

| Branched Aldehydes | Lower SOA yields due to increased fragmentation upon oxidation. acs.orgacs.org |

| Cyclic Aldehydes | Generally the highest SOA yields among isomers. acs.org |

Incremental Reactivity and Ozone Formation Potential Studies

The incremental reactivity of a VOC is a measure of its potential to contribute to the formation of ground-level ozone, a major component of photochemical smog. The Maximum Incremental Reactivity (MIR) scale is widely used to quantify this potential. While a specific MIR value for this compound is not available, values for other branched aldehydes can provide an estimate of its ozone-forming potential.

The MIR values for several branched aldehydes are listed in the table below. These values suggest that branched aldehydes are moderately to highly reactive in terms of ozone formation. The branching structure can influence the reaction pathways and the nature of the radical species formed, which in turn affects the efficiency of ozone production.

| Compound | MIR Value (g O₃ / g VOC) |

| 2,2-Dimethylpropanal (Pivaldehyde) | 5.40 epa.gov |

| 3-Methylbutanal (Isovaleraldehyde) | 5.52 epa.gov |

| General C5 Aldehydes | 5.76 epa.gov |

| General C6 Aldehydes | 4.98 epa.gov |

| General C7 Aldehydes | 4.23 epa.gov |

The MIR values are taken from the California Air Resources Board's official tables. epa.govca.gov

Heterogeneous Reactions on Aerosol Surfaces

In addition to gas-phase reactions, aldehydes can undergo heterogeneous reactions on the surfaces of atmospheric aerosols. These reactions can be particularly important in the presence of acidic aerosols, such as those containing sulfuric acid. acs.org Heterogeneous reactions can lead to the formation of higher molecular weight compounds through processes like hydration, polymerization, and acetal/hemiacetal formation, which can contribute to SOA mass. acs.org

The uptake of a gas-phase species onto an aerosol particle is described by the uptake coefficient (γ), which represents the probability that a collision of a gas molecule with the aerosol surface results in its removal from the gas phase. Specific uptake coefficients for this compound on different aerosol types are not available. However, for aldehydes in general, the presence of an acidic catalyst on the aerosol surface can significantly enhance the uptake and subsequent reactions. acs.org The efficiency of these reactions is dependent on factors such as the aerosol composition, liquid water content, and the concentration of the aldehyde.

Photolysis Pathways and Quantum Yields

Aldehydes can absorb ultraviolet (UV) radiation present in the troposphere, leading to their photolysis (decomposition by light). The significance of photolysis as an atmospheric loss process depends on the absorption cross-section of the molecule and the quantum yield of the dissociation process. The quantum yield is the fraction of absorbed photons that lead to a specific photochemical reaction. wikipedia.org

For aliphatic aldehydes, the primary photolysis pathways involve the cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II). The relative importance of these pathways is wavelength-dependent. While specific quantum yields for this compound have not been reported, studies on other C3-C7 aldehydes have shown that photolysis can be a significant atmospheric sink, with quantum yields varying with wavelength and pressure. researchgate.net The photolysis of branched-chain aldehydes can produce a variety of radical and stable products, further influencing atmospheric chemistry. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Selective Transformations of 3,3,4-Trimethylpentanal

The steric hindrance in this compound makes selective transformations a significant challenge, necessitating the development of highly specialized catalytic systems. Future research will likely focus on overcoming the steric barriers to achieve high efficiency and selectivity in various reactions.

One promising area is selective oxidation . While the oxidation of unactivated aldehydes to esters is a known transformation, the bulky nature of this compound may hinder the reaction rate. nih.gov Research into N-Heterocyclic Carbene (NHC)-catalyzed oxidation, which has shown effectiveness with congested aldehydes, could be a fruitful avenue. nih.gov Similarly, metal-free oxidation systems like TEMPO/Oxone could be adapted and optimized for this specific substrate, potentially tolerating sensitive functional groups under mild conditions. cmu.edu

Another key area is selective reduction . The hydrogenation of the aldehyde to 3,3,4-trimethylpentanol is a fundamental transformation. Future work could explore novel heterogeneous catalysts that offer high selectivity and activity under mild conditions, minimizing side reactions. The development of chemoselective catalysts that can reduce the aldehyde in the presence of other reducible functional groups within a more complex molecule would be of significant value.

Furthermore, catalysts for C-C bond-forming reactions , such as aldol (B89426) and Knoevenagel condensations, need to be designed to accommodate the steric bulk of this compound. While self-condensation of sterically hindered aldehydes can be unfavorable, crossed-aldol reactions with less hindered partners could be achieved with highly active and selective catalysts. masterorganicchemistry.com

| Catalytic Transformation | Potential Catalyst System | Research Focus |

| Selective Oxidation to Ester | N-Heterocyclic Carbenes (NHCs) | Overcoming steric hindrance, improving reaction kinetics. |

| Selective Oxidation to Ester | TEMPO/Oxone | Optimization for hindered substrates, mild reaction conditions. |

| Selective Hydrogenation | Novel metal-based catalysts | High selectivity, activity under mild pressure/temperature. |

| Aldol Condensation | Highly active base/acid catalysts | Facilitating reactions with sterically demanding substrates. |

Investigation of this compound in Asymmetric Synthesis

The prochiral center at the aldehyde carbon makes this compound an interesting, albeit challenging, substrate for asymmetric synthesis. The development of stereoselective methods to create chiral centers at or adjacent to its bulky core is a significant area for future exploration.

A key challenge is the effective facial discrimination of the sterically hindered carbonyl group. Research into chiral Brønsted acids, such as chiral phosphoric acids (CPAs), could enable highly enantioselective reactions like allylborations. rsc.org The design of catalysts with multiple hydrogen bonding interactions may be necessary to achieve the required level of stereo-differentiation. rsc.org

Furthermore, the use of this compound as a linchpin in stereodivergent synthesis is a promising avenue. Catalytic systems, such as those based on Zn-ProPhenol, have been used for various C-C bond-forming reactions with branched aldehydes to construct complex stereotriads. researchgate.net Applying these methodologies to this compound could lead to the efficient synthesis of enantioenriched molecules with acyclic quaternary stereogenic centers. researchgate.net

Molybdenum-catalyzed asymmetric allylic alkylation is another area with potential. This method has been successful in creating α-quaternary aldehyde motifs with high enantioselectivity. acs.org Adapting this chemistry for this compound could provide access to a range of valuable chiral building blocks.

| Asymmetric Reaction | Catalyst Type | Potential Chiral Product |

| Allylboration | Chiral Phosphoric Acid (CPA) | Homoallylic alcohols with high enantiopurity. |

| Mannich/Aldol Reactions | Zn-ProPhenol complexes | 1,3-aminoalcohols with quaternary stereocenters. researchgate.net |

| Allylic Alkylation | Molybdenum-based catalysts | α-Quaternary aldehydes. acs.org |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The unique reactivity profile of this compound, governed by its steric properties, makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can help to predict its behavior and design efficient synthetic pathways.

Future research could focus on developing predictive reactivity models . By training ML algorithms on datasets of reactions involving sterically hindered aldehydes, it may be possible to predict the outcomes and yields of reactions with this compound under various conditions. nih.govresearchgate.net This would significantly reduce the amount of empirical screening required. Descriptors encoding steric parameters and electronic effects would be crucial for the accuracy of these models.

Furthermore, ML can be used for reaction optimization . Active learning algorithms can intelligently explore the reaction parameter space (e.g., catalyst, solvent, temperature) to rapidly identify the optimal conditions for a given transformation of this compound, minimizing the number of required experiments. beilstein-journals.orgduke.eduresearchgate.netnih.govnih.gov

Advanced In Situ Spectroscopic Monitoring of this compound Reactions

To fully understand and optimize reactions involving this compound, it is crucial to gain insights into reaction mechanisms, kinetics, and the role of intermediates. Advanced in situ spectroscopic techniques offer the ability to monitor these reactions in real-time under actual process conditions.

Operando spectroscopy , which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a powerful tool. wikipedia.orghidenanalytical.comhideninc.com Using techniques like in situ FTIR or Raman spectroscopy coupled with mass spectrometry, researchers can probe surface adsorbates and reaction intermediates during catalytic transformations of this compound. ornl.gov This can provide a detailed understanding of how the sterically hindered substrate interacts with the catalyst surface. ornl.govacs.org

For homogeneous reactions, in situ NMR spectroscopy can be employed to track the concentration of reactants, products, and intermediates over time. This is particularly valuable for studying complex reaction networks, such as aldol condensations, where multiple products can form. azom.com Real-time monitoring of hydrogenation reactions is also possible, providing crucial data for kinetic modeling and process optimization. acs.orgmt.commt.com The application of these advanced monitoring techniques will be instrumental in unlocking the full synthetic potential of this compound.

| Spectroscopic Technique | Reaction Type | Information Gained |

| Operando FTIR/Raman | Heterogeneous Catalysis (e.g., Hydrogenation) | Catalyst-substrate interactions, surface intermediates, reaction kinetics. ornl.gov |

| In Situ NMR | Homogeneous reactions (e.g., Aldol) | Real-time concentration profiles, identification of intermediates, kinetic data. azom.com |

| In Situ Fluorescence | Aldol Reactions | Real-time monitoring of reaction progress. rsc.org |

Q & A

Q. What statistical approaches are recommended for analyzing inconsistent thermodynamic data (e.g., ΔH of formation)?

- Methodological Answer : Apply meta-analysis to aggregate published data. Use Grubbs’ test to identify outliers. Recalculate values via high-precision calorimetry and report confidence intervals (95% CI). Disclose instrumentation precision (±0.5 kJ/mol) .

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts, reaction yields) with error margins.

- Appendices : Attach spectra, calibration curves, and computational input files for peer review .

Note: Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed journals, NIST, and institutional databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.